

# Application Notes and Protocols for Enhancing the Aqueous Solubility of Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: Itraconazole is a broad-spectrum antifungal agent belonging to the triazole class. It is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility (approximately 1 ng/mL at neutral pH and 4  $\mu$ g/mL at acidic pH)[1]. This poor solubility is a major obstacle to its oral bioavailability, leading to variable absorption and therapeutic outcomes. Enhancing the aqueous solubility of Itraconazole is therefore a critical step in the development of effective oral and other dosage forms. These application notes provide an overview of established techniques and detailed protocols for improving the solubility of Itraconazole.

# **Amorphous Solid Dispersions (ASDs)**

Amorphous solid dispersions are a highly effective method for enhancing the solubility of poorly water-soluble drugs like Itraconazole. By dispersing the drug in a hydrophilic polymer matrix, the crystalline structure of the drug is converted to a higher-energy amorphous state, which improves its apparent solubility and dissolution rate[2].

### **Data on Solubility Enhancement with ASDs:**



| Polymer<br>Carrier | Manufacturing<br>Method       | Drug:Polymer<br>Ratio | Solubility<br>Enhancement                                     | Reference |
|--------------------|-------------------------------|-----------------------|---------------------------------------------------------------|-----------|
| Soluplus®          | Hot-Melt<br>Extrusion         | 30:70 w/w             | ~59-fold increase<br>(to 236.2 µg/mL<br>in pH 1.2)            | [2]       |
| HPMC-AS            | Hot-Melt<br>Extrusion         | 30:70 w/w             | ~6.6-fold<br>increase (to 26.8<br>μg/mL in pH 1.2)            | [2]       |
| Eudragit® EPO      | Hot-Melt<br>Extrusion         | 1:2                   | 92.28% drug<br>release in 2<br>hours                          | [3]       |
| Kollidon® VA64     | Hot-Melt<br>Extrusion         | -                     | Improved solubility compared to crystalline form              | [4]       |
| HPMC 2910          | Aerosol Solvent<br>Extraction | -                     | ~610-fold increase in equilibrium solubility                  | [5]       |
| Pluronic F-68      | Spray Drying                  | 8:2                   | Markedly<br>improved<br>solubility in water<br>and pH 1.2 HCl | [6]       |
| Gelucire 50/13     | Spray Drying                  | -                     | 5.2 times higher saturation solubility than plain drug        | [7]       |
| PVP, HPMC,<br>HPC  | Solvent<br>Evaporation        | 9:1                   | Significant increase in dissolution rate                      | [8]       |



# Experimental Protocol: Preparation of Itraconazole ASD by Hot-Melt Extrusion (HME)

This protocol describes the preparation of an Itraconazole-Soluplus® solid dispersion.

#### Materials:

- Itraconazole powder
- Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
- Hot-Melt Extruder (e.g., a twin-screw extruder)

### Procedure:

- Premixing: Physically mix Itraconazole and Soluplus® in a 30:70 weight ratio.
- Extrusion:
  - Set the extruder temperature profile. For Itraconazole-Soluplus®, a temperature of 160°C can be used[3].
  - Feed the physical mixture into the extruder at a controlled rate.
  - The molten extrudate is then cooled and collected.
- Milling and Sieving: The cooled extrudate is milled into a powder and sieved to obtain a uniform particle size.
- Characterization:
  - Differential Scanning Calorimetry (DSC): To confirm the amorphous state of Itraconazole (absence of a melting peak).
  - Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity.
  - In Vitro Dissolution Studies: To determine the enhancement in dissolution rate compared to the pure drug.





# **Experimental Workflow for ASD Preparation**



Click to download full resolution via product page

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation and characterization.

# **Nanosuspensions**

Nanosuspensions consist of pure, poorly water-soluble drug particles dispersed in a liquid medium, with a particle size in the nanometer range. This reduction in particle size leads to an increased surface area, which in turn enhances the saturation solubility and dissolution velocity of the drug[9].

## **Data on Solubility Enhancement with Nanosuspensions:**



| Stabilizer(s)                              | Preparation<br>Method                            | Mean Particle<br>Size | Solubility/Diss<br>olution<br>Enhancement                                        | Reference |
|--------------------------------------------|--------------------------------------------------|-----------------------|----------------------------------------------------------------------------------|-----------|
| Poloxamer 407,<br>Glycerol                 | Pearl Milling                                    | 294 nm                | Higher drug release compared to pure drug and marketed formulation               | [10][11]  |
| Eudragit RL-100,<br>Tween-80               | Solvent Displacement/ Nanoprecipitatio n         | 0.86 μm (F6<br>batch) | 4-fold increase in<br>saturation<br>solubility; 72%<br>drug release in 5<br>min  | [12]      |
| Poloxamer-188,<br>HPMC-E5,<br>Tween 80/SLS | Solvent-<br>Antisolvent<br>Nanoprecipitatio<br>n | 42 nm (F6)            | 98.2% release<br>from lyophilized<br>nanoparticles vs.<br>13.5% for pure<br>drug | [13]      |

# Experimental Protocol: Preparation of Itraconazole Nanosuspension by Pearl Milling

### Materials:

- Itraconazole powder
- Poloxamer 407 (stabilizer)
- Glycerol (wetting agent)
- Zirconium oxide beads (milling media)
- Purified water



High-speed stirrer or pearl mill

### Procedure:

- Preparation of Stabilizer Solution: Dissolve Poloxamer 407 and glycerol in purified water.
- Dispersion of Drug: Disperse the Itraconazole powder in the stabilizer solution.
- Milling:
  - Add the dispersion and zirconium oxide beads to the milling chamber.
  - Mill at a high speed for a specified duration. The milling time needs to be optimized to achieve the desired particle size.
- Separation: Separate the nanosuspension from the milling beads.
- Characterization:
  - Particle Size and Zeta Potential Analysis: Using dynamic light scattering (DLS).
  - Scanning Electron Microscopy (SEM): To observe the morphology of the nanoparticles.
  - In Vitro Dissolution Studies: To assess the improvement in dissolution rate.

## **Mechanism of Nanosuspension Solubility Enhancement**





Click to download full resolution via product page

Caption: Mechanism of solubility enhancement by nanosuspension technology.

# **Cyclodextrin Complexation**

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble drug molecules, like Itraconazole, forming inclusion complexes that have significantly improved aqueous solubility[1][14].

# **Data on Solubility Enhancement with Cyclodextrins:**



| Cyclodextrin         | Preparation<br>Method | Molar Ratio<br>(ITZ:CD) | Solubility<br>Enhancement                                                  | Reference |
|----------------------|-----------------------|-------------------------|----------------------------------------------------------------------------|-----------|
| НРβCD                | Kneading              | 1:2                     | Increased from<br>4.5 μg/mL to<br>12.39 μg/mL in<br>pH 1.2                 | [14]      |
| RAMEB                | Kneading              | 1:2                     | Increased from<br>4.5 μg/mL to<br>14.05 μg/mL in<br>pH 1.2                 | [14]      |
| RAMEB + PEG<br>4000  | Kneading              | 1:2                     | Solubility<br>increased to<br>28.72 µg/mL                                  | [14]      |
| Captisol<br>(SBEβCD) | Kneading              | 1:3                     | 49.87% drug<br>dissolution in 90<br>minutes vs.<br>16.89% for pure<br>drug | [15]      |
| НРβCD                | Dissolving<br>Method  | -                       | 1 g Itraconazole<br>in 100 mL of<br>25% HPβCD<br>solution                  | [16]      |

# Experimental Protocol: Preparation of Itraconazole-Cyclodextrin Complex by Kneading

### Materials:

- Itraconazole powder
- Randomized methylated β-cyclodextrin (RAMEB)
- Water



Mortar and pestle

### Procedure:

- Mixing: Place the calculated amounts of Itraconazole and RAMEB (e.g., 1:2 molar ratio) in a mortar.
- Kneading: Add a small amount of water (dropwise) to the powder mixture and knead for 30-60 minutes to form a homogeneous, creamy paste.
- Drying: Dry the paste at room temperature for 24 hours or in an oven at a controlled temperature.
- Sieving: The dried complex is pulverized and sieved.
- Characterization:
  - Phase Solubility Studies: To determine the stoichiometry of the complex.
  - Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the inclusion complex.
  - Differential Scanning Calorimetry (DSC): To observe changes in the thermal properties of Itraconazole upon complexation.
  - Solubility Studies: To quantify the increase in aqueous solubility.

# **Cyclodextrin Inclusion Complex Formation**





Click to download full resolution via product page

Caption: Formation of an Itraconazole-cyclodextrin inclusion complex.

# **Solid Lipid Nanoparticles (SLNs)**

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids that are solid at room and body temperature. Itraconazole can be entrapped within the lipid matrix, which can enhance its solubility and provide controlled release[17][18].

**Data on Itraconazole-Loaded SLNs:** 

| Lipid(s)                       | Preparation<br>Method                              | Mean Particle<br>Size | Entrapment<br>Efficiency     | Reference |
|--------------------------------|----------------------------------------------------|-----------------------|------------------------------|-----------|
| Stearic acid,<br>Palmitic acid | Melt-emulsion sonication & low temp-solidification | 126-199 nm            | Higher for stearic acid SLNs | [17]      |
| -                              | High Shear<br>Homogenization                       | 262.92 nm             | 94.21%                       | [18]      |
| Cholesterol,<br>Lubritab       | Microemulsion                                      | 155-230 nm            | Higher for cholesterol SLNs  | [19]      |
| Palmitic acid                  | Microemulsion dispersion                           | -                     | ~80%                         | [20]      |



# Experimental Protocol: Preparation of Itraconazole-Loaded SLNs by High Shear Homogenization

### Materials:

- Itraconazole
- Solid lipid (e.g., stearic acid)
- Surfactant (e.g., Poloxamer 188)
- Co-surfactant (e.g., soy lecithin)
- Purified water
- · High shear homogenizer

#### Procedure:

- Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point.

  Dissolve the Itraconazole in the molten lipid.
- Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
- Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using the high shear homogenizer for a specified time to form a hot oil-in-water emulsion.
- Nanoparticle Formation: Cool the emulsion down to room temperature while stirring. The lipid will recrystallize, forming the solid lipid nanoparticles with entrapped Itraconazole.
- Characterization:
  - Particle Size and Zeta Potential Analysis.
  - Entrapment Efficiency and Drug Loading Determination.



- Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD): To study the physical state of the drug within the lipid matrix.
- In Vitro Drug Release Studies.

## **Logical Relationship of SLN Formulation Steps**



Click to download full resolution via product page

Caption: Steps involved in the formation of Solid Lipid Nanoparticles (SLNs).

#### Conclusion:

Several advanced formulation techniques are available to address the poor aqueous solubility of Itraconazole. The choice of method depends on the desired dosage form, the required degree of solubility enhancement, and manufacturing considerations. Amorphous solid dispersions and cyclodextrin complexation are particularly effective for oral solid and liquid dosage forms, respectively, while nanosuspensions and solid lipid nanoparticles offer versatile platforms for various routes of administration. The provided protocols serve as a starting point for the development and optimization of Itraconazole formulations with enhanced solubility and bioavailability.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing itraconazole solubility via spray drying with Pluronic F-68. [wisdomlib.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Nanosuspension: An approach to enhance solubility of drugs PMC [pmc.ncbi.nlm.nih.gov]
- 10. Itraconazole nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. scispace.com [scispace.com]
- 13. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. hrpub.org [hrpub.org]
- 16. Influence of preparation method on itraconazole oral solutions using cyclodextrins as complexing agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Development and Optimization of Itraconazole-Loaded Solid Lipid Nanoparticles for Topical Administration Using High Shear Homogenization Process by Design of Experiments: In Vitro, Ex Vivo and In Vivo Evaluation PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. benthamdirect.com [benthamdirect.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Enhancing the Aqueous Solubility of Itraconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672017#techniques-for-improving-the-aqueous-solubility-of-iodiconazole]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com